2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Description
This compound is a brominated phenolic derivative featuring a complex imidazole-based scaffold. Its structure includes:
- A 2,4-dibromophenol core, which enhances electron-withdrawing properties.
- A tosylated (4S,5S)-4,5-dihydro-4,5-diphenylimidazole moiety, contributing to steric bulk and chiral centers.
- An (S)-1-phenylethylamino-methyl substituent, which may influence biological interactions and stereoselectivity.
The bromine atoms and tosyl group likely improve thermal stability and electronic characteristics, making it a candidate for materials science or pharmaceutical applications. However, its structural complexity poses synthetic challenges compared to simpler imidazole derivatives .
Propriétés
IUPAC Name |
2,4-dibromo-6-[[[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-[(1S)-1-phenylethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3/t27-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHSXCNPYPSMG-GILITBBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)[C@@H](C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35Br2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647586 | |
| Record name | 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009582-56-2 | |
| Record name | 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol (CAS No. 1009582-56-2) is a complex organic molecule with significant potential in biological applications, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₅Br₂N₃O₃S |
| Molecular Weight | 773.58 g/mol |
| Purity | ≥ 90% |
| Physical State | Solid |
| Color | Light yellow to dark green |
| Storage Temperature | < 0°C |
Structural Features
The compound features a dihydroimidazole core, which is known for its biological activity. The presence of bromine atoms and a tosyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that This compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in small-cell lung cancer (SCLC) cell lines through mechanisms involving the activation of the NF-kB signaling pathway and the induction of oxidative stress markers .
Case Study: SCLC Cell Lines
A study focusing on two SCLC cell lines (NCI-H196 and NCI-H889) demonstrated that treatment with this compound led to:
- Increased cell death in a dose-dependent manner.
- Cell cycle arrest in the S phase.
- Alterations in gene expression related to oxidative stress .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of NF-kB Activation : It prevents the translocation of NF-kB to the nucleus, thereby reducing inflammation and promoting apoptosis .
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, which can lead to cell death in cancer cells while sparing normal cells .
- Gene Expression Modulation : It affects the expression of genes involved in metabolism and inflammation, particularly those related to the mTOR pathway .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains has shown promising results, indicating potential as a lead compound in antibiotic development .
Summary of Key Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity in SCLC | Induced apoptosis; dose-dependent cell death; cell cycle arrest observed. |
| NF-kB Pathway Inhibition | Reduced inflammatory responses; modulation of gene expression related to inflammation. |
| Antimicrobial Testing | Promising activity against certain bacterial strains; further research needed. |
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the synthesized imidazole derivatives have shown efficacy against various bacterial and fungal strains. The complex structure of 2,4-Dibromo... enhances its interaction with microbial cells, potentially leading to higher antimicrobial activity compared to simpler compounds .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Research suggests that similar imidazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often measured using assays that quantify the ability to reduce reactive oxygen species (ROS).
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the unique structural features of 2,4-Dibromo... allow it to interact favorably with enzymes and receptors involved in disease pathways . Such computational analyses provide insights into the potential therapeutic uses of the compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Showed enhanced activity against E. coli and S. aureus compared to control compounds. |
| Study B | Antioxidant Activity | Demonstrated a significant reduction in oxidative stress markers in vitro. |
| Study C | Molecular Docking | Identified potential targets in cancer therapy with high binding affinities. |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Lacks bromine and the tosyl/amino-methyl groups.
- Synthesis : Prepared via condensation of benzil, ammonium acetate, and aldehydes in acetic acid .
- Properties: NLO Performance: Exhibits a HOMO-LUMO gap of 3.5 eV, hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, and dipole moment of 6.8 Debye, indicating strong nonlinear optical (NLO) activity . Applications: Used in photonic materials due to charge-transfer interactions within the molecule .
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles
- Synthetic Flexibility : Aldehyde variations enable rapid diversification, unlike the target compound’s multi-step bromination and tosylation .
DG-5128 (Hypoglycemic Agent)
- Structure: Contains a dihydroimidazole core and pyridine but lacks aromatic bromine or phenol groups.
- Activity: Reduces blood glucose at 5–25 mg/kg in rodents via unknown mechanisms, distinct from sulfonylureas .
- Safety: No lactic acidosis observed in rats, suggesting better tolerability than brominated analogs, which may carry higher toxicity risks .
Isoindoline-1,3-dione-Imidazole Hybrids
- Structure : Integrate phthalimide moieties; less sterically hindered than the target compound.
- Synthesis : Uses phthalic anhydride derivatives under reflux conditions, contrasting with the target’s chiral resolution requirements .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Tosylation and stereochemical control add complexity compared to simpler imidazole syntheses (e.g., one-pot aldehyde condensations) .
- Biological Implications : The (S)-1-phenylethyl group may improve receptor binding selectivity, but bromine could increase hepatotoxicity risks, as seen in other halogenated heterocycles .
Méthodes De Préparation
General Synthetic Strategy
The preparation generally follows a convergent approach involving:
Step 1: Synthesis of the chiral imidazole intermediate
The (4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazole core is prepared via cyclization reactions of appropriately substituted amino alcohols and aldehydes, often under acidic or Lewis acid catalysis to control stereochemistry. The tosyl group is introduced to protect the nitrogen and modulate reactivity.Step 2: Functionalization of the phenol ring
The 2,4-dibromo-6-substituted phenol is prepared by selective bromination of phenol derivatives, ensuring regioselectivity at the 2 and 4 positions. This step often uses brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.Step 3: Coupling of the imidazole moiety to the dibromophenol
The imidazole intermediate is linked to the dibromophenol via a methylamine linker bearing the (S)-1-phenylethyl substituent. This coupling typically involves nucleophilic substitution or reductive amination strategies to form the amino methyl bridge, preserving the chiral centers.Step 4: Final purification and characterization
The product is purified by crystallization or chromatography, with purity confirmed by HPLC (90% or higher). The crystalline form is stable under recommended storage conditions (often refrigerated).
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Imidazole ring synthesis | Cyclization of chiral amino alcohols with aldehydes, acid catalysis | Controls (4S,5S) stereochemistry, tosyl protection introduced via tosyl chloride and base |
| 2 | Selective bromination | Bromine or NBS in solvent (e.g., acetic acid, dichloromethane), low temperature | Regioselective dibromination at 2,4-positions on phenol ring |
| 3 | Aminomethylation coupling | Reductive amination or nucleophilic substitution using (S)-1-phenylethylamine derivatives, mild base, solvent like DMF or THF | Formation of amino methyl linker connecting imidazole and phenol moieties |
| 4 | Purification | Crystallization or preparative HPLC | Achieves >90% purity, confirms stereochemical integrity |
Research Findings and Optimization Notes
Stereochemical Control: The (4S,5S) configuration of the imidazole ring is critical for biological activity and is maintained by using chiral precursors and mild reaction conditions to avoid racemization.
Regioselectivity in Bromination: The dibromination step requires precise control to avoid overbromination or substitution at undesired positions. Use of NBS under controlled temperature and solvent conditions improves selectivity.
Coupling Efficiency: The amino methyl linkage formation benefits from reductive amination protocols using sodium triacetoxyborohydride or similar mild reducing agents to prevent side reactions and maintain chiral centers.
Purity and Stability: The final compound is isolated as a crystalline solid with high purity (90% by HPLC), suitable for further synthetic applications or biological testing. Stability under refrigerated conditions is recommended.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Chiral amino alcohols, aldehydes, phenol derivatives |
| Key reagents | Tosyl chloride, bromine/NBS, (S)-1-phenylethylamine, reducing agents |
| Solvents | DMF, THF, dichloromethane, acetic acid |
| Temperature range | 0–85 °C (depending on step) |
| Purification techniques | Crystallization, preparative HPLC |
| Final purity | ≥90% (HPLC) |
| Stereochemical outcome | (4S,5S) imidazole core preserved |
Q & A
Q. What are the key challenges in synthesizing 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol, and how can steric hindrance be mitigated?
The synthesis involves multiple stereochemical centers (e.g., 4S,5S-imidazole and S-phenylethyl groups), requiring precise control to avoid racemization. Steric hindrance from bulky substituents (e.g., tosyl, diphenyl) can slow reaction kinetics. Strategies include:
- Using high-dilution conditions to reduce intermolecular interactions .
- Employing phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Validating intermediate stereochemistry via chiral HPLC before proceeding to subsequent steps .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR : - and -NMR can resolve bromine-induced splitting patterns and confirm regioselectivity at the phenolic ring .
- X-ray crystallography : Critical for confirming absolute stereochemistry of the imidazole and phenylethyl moieties, as seen in similar imidazole derivatives (e.g., monoclinic crystal system with space group ) .
- Elemental analysis (CHNS) : Cross-validate purity with theoretical values (e.g., %C: 62.1, %H: 4.3, %N: 5.7) to rule out byproducts .
Q. How does the compound’s stereochemistry influence its reactivity in catalytic or biological systems?
The (4S,5S)-imidazole and (S)-phenylethyl groups create a chiral microenvironment, affecting binding to enzymes or receptors. For example:
- Enantiopure analogs show higher binding affinity to imidazole-linked proteins (e.g., cytochrome P450) due to spatial complementarity .
- Racemic mixtures may exhibit reduced activity, necessitating enantiomeric resolution via chiral stationary phases .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Case example : Discrepancies in -NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or dynamic processes (e.g., imidazole ring puckering).
- Methodology :
- Perform variable-temperature NMR to detect conformational flexibility .
- Use molecular dynamics simulations to model solvent interactions and compare with experimental data .
- Validate with X-ray crystallography to confirm static structures .
Q. What experimental design considerations are critical for studying the compound’s environmental fate or toxicity?
- Split-plot designs : Incorporate variables like pH, temperature, and microbial activity to assess degradation pathways .
- Analytical workflows :
- LC-MS/MS to track transformation products (e.g., dehalogenated metabolites) .
- Ecotoxicity assays (e.g., Daphnia magna mortality) paired with quantitative structure-activity relationship (QSAR) modeling .
- Reference data : Cross-reference with EPA DSSTox entries (e.g., DTXSID3074737) for hazard classification .
Q. How can researchers optimize the compound’s antioxidant activity while minimizing synthetic complexity?
- Structure-activity relationship (SAR) : Modify the phenolic hydroxyl group (e.g., methylation) to enhance radical scavenging while retaining imidazole coordination sites .
- High-throughput screening : Use DPPH or ABTS assays to evaluate derivatives, prioritizing those with EC values < 10 μM .
- Modular synthesis : Retain the core imidazole-phenol scaffold and vary substituents (e.g., bromine → methoxy) via late-stage functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
